Yatein vs. Deoxypodophyllotoxin: Over 100-Fold Differential Cytotoxicity in Direct Head-to-Head Screening
In a direct comparative cytotoxicity screen of compounds isolated from Illigera luzonensis, yatein exhibited IC50 values that were 142-fold less potent than deoxypodophyllotoxin against DLD-1 colon cancer cells, 30-fold less potent against CCRF-CEM leukemia cells, and over 10,000-fold less potent against HL-60 promyelocytic leukemia cells [1]. This dramatic potency differential, measured within the identical experimental system, quantifies the functional consequence of the dibenzylbutyrolactone-to-aryltetralin structural transition and defines yatein's specific place in the biosynthetic and pharmacological landscape.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.81 μg/mL (DLD-1); 0.20 μg/mL (CCRF-CEM); 0.59 μg/mL (HL-60) |
| Comparator Or Baseline | Deoxypodophyllotoxin: IC50 = 0.0057 μg/mL (DLD-1); 0.0067 μg/mL (CCRF-CEM); 0.00004 μg/mL (HL-60); 0.0035 μg/mL (IMR-32) |
| Quantified Difference | 142-fold (DLD-1); 30-fold (CCRF-CEM); 14,750-fold (HL-60) |
| Conditions | MTT cytotoxicity assay; same experimental system and compound isolation batch |
Why This Matters
This direct head-to-head comparison establishes yatein's unique positioning as a lower-toxicity biosynthetic precursor distinct from its highly potent aryltetralin product, which is critical for researchers selecting between lignan scaffolds for mechanism-of-action studies or lead optimization programs.
- [1] Chen JJ, Hung HC, Sung PJ, Chen IS, Kuo WL. Aporphine alkaloids and cytotoxic lignans from the roots of Illigera luzonensis. Phytochemistry. 2011;72(6):523-532. View Source
